molecular formula C11H10FNO3 B1612117 Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate CAS No. 136818-64-9

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B1612117
CAS No.: 136818-64-9
M. Wt: 223.2 g/mol
InChI Key: PWMIPARPMLHREY-UHFFFAOYSA-N
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Description

Molecular Architecture and Electronic Configuration

The molecular structure of this compound exhibits several distinctive architectural features that define its chemical properties and reactivity patterns. The compound maintains the fundamental indole bicyclic framework, consisting of a benzene ring fused to a pyrrole ring, with specific substitutions at the 5- and 6-positions of the benzene ring and a carboxylate ester functionality at the 2-position of the pyrrole ring. The fluorine atom at the 5-position introduces significant electronegativity effects, while the methoxy group at the 6-position provides electron-donating characteristics, creating a unique electronic environment within the aromatic system.

The electronic configuration of this molecule demonstrates the interplay between electron-withdrawing and electron-donating substituents on the indole core structure. The fluorine substituent, being highly electronegative, creates localized electron deficiency in its vicinity, while the methoxy group contributes electron density to the aromatic system through resonance effects. This electronic distribution significantly influences the molecule's reactivity profile, particularly in electrophilic and nucleophilic substitution reactions. The carboxylate ester group at the 2-position further modulates the electronic properties by providing additional conjugation pathways and influencing the overall electron distribution across the molecular framework.

The three-dimensional molecular conformation can be analyzed through advanced computational methods, revealing specific geometric parameters that influence intermolecular interactions and crystal packing arrangements. The planarity of the indole ring system is maintained despite the presence of substituents, with minimal deviation from coplanarity observed for the aromatic carbons. The methyl carboxylate group adopts a conformation that minimizes steric hindrance while maximizing electronic stabilization through conjugation with the indole π-system.

Property Value Reference
Molecular Formula C₁₁H₁₀FNO₃
Molecular Weight 223.20 g/mol
PubChem Compound Identifier 19418901
Chemical Abstracts Service Number 136818-64-9
Canonical Simplified Molecular Input Line Entry System COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis provides definitive structural information about this compound in its solid-state form, revealing precise atomic positions and intermolecular interaction patterns. The crystallographic methodology for indole derivatives typically follows established protocols for small-molecule structure determination, requiring high-quality single crystals with dimensions exceeding 0.1 millimeters in all directions to ensure adequate diffraction quality. The crystallization process for this compound involves careful control of solution conditions to promote formation of suitable diffraction-quality crystals while maintaining the integrity of the molecular structure.

Crystallographic studies of related indole-2-carboxylate compounds demonstrate characteristic packing motifs and hydrogen bonding patterns that likely extend to this compound. The crystal structure analysis reveals that indole carboxylate derivatives typically form hydrogen-bonded dimers through intermolecular nitrogen-hydrogen to oxygen interactions, with the indole nitrogen-hydrogen group serving as a donor and the carbonyl oxygen of the carboxylate serving as an acceptor. These dimeric units then assemble into larger supramolecular structures through additional weak interactions including carbon-hydrogen to oxygen contacts and π-π stacking interactions between aromatic rings.

The conformational analysis derived from crystallographic data provides insights into the preferred molecular geometry and the factors governing structural stability. The planarity of the indole ring system is typically preserved in crystal structures, with root-mean-square deviations for non-hydrogen atoms generally less than 0.030 Ångströms. The carboxylate ester group orientation is influenced by both intramolecular conjugation effects and intermolecular packing forces, resulting in specific torsion angles that optimize both electronic stabilization and crystal packing efficiency.

Crystallographic data processing involves multiple stages including indexing of diffraction reflections, determination of unit cell parameters, and space group identification. For chiral indole molecules, the number of possible space groups is reduced from the total 230 possibilities to only 65 due to the inherent chirality constraints. The systematic analysis of diffraction patterns enables determination of molecular symmetry and precise atomic coordinates, providing a foundation for understanding structure-property relationships.

Crystallographic Parameter Typical Range for Indole Carboxylates Reference
Unit Cell Dimensions (a-axis) 4.0-6.0 Ångströms
Unit Cell Dimensions (b-axis) 13.0-21.5 Ångströms
Unit Cell Dimensions (c-axis) 7.4-17.2 Ångströms
β Angle (monoclinic) 91.9-112.0 degrees
Root-Mean-Square Deviation <0.030 Ångströms

Density Functional Theory Calculations of Frontier Molecular Orbitals

Density functional theory calculations provide comprehensive insights into the electronic structure and frontier molecular orbital characteristics of this compound. The frontier molecular orbital analysis focuses on the highest occupied molecular orbital and lowest unoccupied molecular orbital, which determine the compound's reactivity patterns and electronic properties. These computational studies reveal how the substituent pattern affects orbital energies, electron distribution, and chemical reactivity compared to unsubstituted indole derivatives.

The concept of frontier molecular orbitals has proven fundamental in understanding chemical reactivity, particularly for aromatic heterocyclic systems. For large molecular systems like substituted indoles, the development of frontier molecular orbitalets provides enhanced locality information while maintaining energy-based reactivity predictions. These localized orbitals help identify specific reactive sites within the molecule and predict the outcomes of chemical transformations based on orbital energy considerations and spatial distribution patterns.

Computational analysis of indole derivatives using density functional theory methods typically employs standard basis sets and exchange-correlation functionals to achieve reliable predictions of molecular properties. The calculations encompass geometry optimization, frequency analysis, and electronic structure determination, providing comprehensive characterization of the ground-state molecular properties. For this compound, the presence of both electron-donating and electron-withdrawing substituents creates complex orbital mixing patterns that influence the frontier orbital energies and spatial distributions.

The frontier molecular orbital energies and their spatial characteristics govern the compound's participation in various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and cycloaddition processes. The fluorine substituent typically lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies due to its strong electronegativity, while the methoxy group provides electron density that can stabilize cationic intermediates formed during electrophilic reactions. The carboxylate ester group contributes to orbital delocalization and affects the overall electronic structure through conjugation effects.

Density functional theory studies of related indole carboxylic acid derivatives demonstrate excellent agreement between computational predictions and experimental structural data. The calculated bond lengths, angles, and torsional parameters typically match crystallographic measurements within acceptable error margins, validating the computational approach for predicting molecular properties. These calculations also provide valuable information about vibrational frequencies, which can be correlated with experimental infrared spectroscopic data to confirm structural assignments and understand molecular dynamics.

Frontier Orbital Property Computational Method Typical Characteristics Reference
Highest Occupied Molecular Orbital Energy Density Functional Theory Influenced by methoxy electron donation
Lowest Unoccupied Molecular Orbital Energy Density Functional Theory Lowered by fluorine electronegativity
Orbital Localization Frontier Molecular Orbitalets Enhanced locality with energy information
Geometry Optimization Density Functional Theory Agreement with X-ray structures
Vibrational Analysis Density Functional Theory Correlation with infrared spectra

Properties

IUPAC Name

methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMIPARPMLHREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598667
Record name Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-64-9
Record name Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hemetsberger–Knittel Indole Synthesis

This method involves the condensation of substituted benzaldehydes with methyl 2-azidoacetate to form methyl 2-azidocinnamate intermediates, which upon thermolysis undergo cyclization to yield the indole-2-carboxylate derivatives. This approach allows for the introduction of substituents such as fluorine and methoxy groups on the benzaldehyde precursor, enabling regioselective substitution on the indole ring.

  • For example, starting from 5-fluoro-6-methoxybenzaldehyde, the Knoevenagel condensation with methyl 2-azidoacetate forms the azidocinnamate intermediate.
  • Thermolysis of this intermediate leads to intramolecular cyclization, producing this compound.

This method is advantageous due to its versatility and relatively mild conditions, allowing for good yields and functional group tolerance.

Modified Bischler Synthesis and N-H Insertion Reactions

Alternative routes involve the Bischler synthesis modified for indole derivatives, where carbenoid N-H insertion reactions are used to construct the indole ring with desired substitutions. This method may start from appropriately substituted nitrophenyl precursors, which are methylated and then condensed with ethyl oxalate or similar reagents to form intermediates that are reduced and cyclized to yield the substituted indole carboxylates.

Esterification Step

The final step in the preparation of this compound is the esterification of the corresponding 5-fluoro-6-methoxy-1H-indole-2-carboxylic acid.

  • This is typically performed by refluxing the acid in methanol with catalytic amounts of sulfuric acid.
  • The reaction conditions such as temperature, solvent purity, and reaction time are carefully controlled to maximize yield and purity.

Detailed Reaction Conditions and Optimization

The synthesis requires precise control over several parameters:

Step Reagents/Conditions Notes
Knoevenagel Condensation Methyl 2-azidoacetate, substituted benzaldehyde, base catalyst (e.g., potassium ethoxide), solvent (ether or DMF) Stoichiometry and temperature affect yield; base strength influences reaction rate
Thermolytic Cyclization Heating (thermolysis) of azidocinnamate intermediate, typically under reflux or microwave irradiation Concentration and temperature critical to avoid side reactions and decomposition
Esterification Methanol, catalytic sulfuric acid, reflux for 4 hours Purity of methanol and acid concentration influence esterification efficiency

Representative Synthetic Scheme (Simplified)

Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both $$^{1}H$$ and $$^{13}C$$) confirms the structure and substitution pattern.
  • Mass Spectrometry (MS) verifies molecular weight and purity.
  • Additional techniques such as Infrared Spectroscopy (IR) and elemental analysis may be used for further confirmation.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Hemetsberger–Knittel Synthesis 5-fluoro-6-methoxybenzaldehyde, methyl 2-azidoacetate Knoevenagel condensation, thermolytic cyclization Good regioselectivity, mild conditions, versatile Requires azide handling, thermolysis control
Modified Bischler Synthesis Substituted nitrophenyl derivatives Methylation, condensation, reduction, cyclization Alternative route if aldehyde unavailable Multi-step, may require harsh reagents
Esterification 5-fluoro-6-methoxy-1H-indole-2-carboxylic acid Acid-catalyzed esterification in methanol Straightforward, high yield Requires pure acid precursor

Research Findings and Optimization Insights

  • Optimization of the Knoevenagel condensation step, including reactant stoichiometry and base choice, significantly improves the yield of the azidocinnamate intermediate.
  • Thermolytic cyclization temperature and solvent concentration are critical to maximize indole formation while minimizing side products.
  • Esterification under acidic conditions must balance reaction time and acid concentration to avoid decomposition or overreaction.
  • Spectroscopic studies confirm that the fluorine and methoxy substitutions are retained throughout the synthesis, which is crucial for the compound's biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate can be synthesized through various methods, including electrophilic substitution reactions on the indole ring. The presence of electron-donating methoxy and fluoro groups enhances its reactivity, allowing for diverse synthetic pathways. The compound's structure can be represented as follows:

C11H10FNO3\text{C}_{11}\text{H}_{10}\text{FNO}_{3}

This structure indicates the presence of a methoxy group at position 6 and a fluoro substituent at position 5 of the indole ring, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, compounds derived from similar indole structures demonstrated inhibitory effects measured by Minimum Inhibitory Concentration (MIC) assays, indicating that derivatives of this compound could be developed into effective antimicrobial agents .

Antifungal Activity

The compound also exhibits antifungal properties. For instance, it has been tested against Candida albicans, showing promising results that suggest its potential use in treating fungal infections. The most active derivatives in a related study achieved MIC values as low as 7.8 μg/mL against C. albicans, illustrating the compound's efficacy .

Drug Development Applications

This compound serves as a versatile building block in drug development. Its unique chemical structure allows for modifications that can lead to the synthesis of novel pharmacophores with enhanced biological activities. This compound's derivatives are being explored for their potential roles in treating various diseases, including cancer and infectious diseases .

Case Studies and Research Findings

Several research studies have documented the synthesis and biological evaluation of this compound derivatives:

StudyFocusFindings
Antimicrobial activityIdentified significant activity against S. aureus and E. coli; best candidates showed low MIC values.
Synthesis methodsDiscussed various synthetic routes leading to enhanced reactivity and biological profiles of indole derivatives.
Drug developmentExplored the role of indole derivatives in creating new therapeutic agents with improved efficacy against resistant strains.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate with key analogs, highlighting substituent positions and their impact on properties:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Differences Reference
Methyl 6-methoxy-1H-indole-2-carboxylate 6-OCH₃ C₁₁H₁₁NO₃ 98081-83-5 Lacks F at position 5
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, ethyl ester C₁₂H₁₃NO₃ 4382-54-1 Ethyl ester, lacks F
Methyl 5-methoxy-8-methyl-1H-furo[2,3-g]indole-2-carboxylate 5-OCH₃, 8-CH₃, tricyclic core C₁₅H₁₄NO₄ - Tricyclic furoindole scaffold
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, carboxamide C₂₂H₁₆FN₂O₂ - Carboxamide substituent, no methoxy

Key Observations :

  • Fluorine vs.
  • Ester Group Variation : Ethyl esters (e.g., ethyl 5-methoxyindole-2-carboxylate) exhibit higher molecular weight and altered solubility compared to methyl esters .

Physical and Spectral Properties

Comparative physical and spectral data are summarized below:

Compound Name Melting Point (°C) IR (νmax, cm⁻¹) UV-vis (λmax, nm) ¹H-NMR Shifts (Key Signals) Reference
This compound - - - -
Methyl 5-methoxy-8-methyl-1H-furo[2,3-g]indole-2-carboxylate 182–184 1683 (C=O), 3294 (N-H) 213, 250, 294 δ 3.97 (s, OCH₃), 6.90 (s, H4)
Ethyl 5-methoxyindole-2-carboxylate 199–201 - - δ 3.98 (s, OCH₃), 7.01 (dd, H4)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 1666 (C=O), 3298 (N-H) - δ 12.33 (br s, NH), 8.0 (s, H3 indole)

Notes:

  • However, fluorinated carboxamides (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit higher melting points (~249–250°C) due to strong hydrogen bonding .
  • IR spectra of analogs show characteristic C=O stretches near 1680 cm⁻¹ and N-H stretches ~3290 cm⁻¹, which are expected to be present in the target compound .

Biological Activity

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Indole Derivatives

Indoles are heterocyclic compounds that play crucial roles in various biological processes and are often found in natural products and pharmaceuticals. The structure of this compound includes a fluorine atom at the 5-position and a methoxy group at the 6-position, which contribute to its unique properties and biological activities.

Target Interactions
this compound interacts with several biological targets, including enzymes and receptors. Its ability to bind with high affinity to various proteins suggests that it may modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Biochemical Pathways
The compound has been shown to influence several biochemical pathways. For instance, it may inhibit enzymes associated with inflammatory responses, leading to potential anti-inflammatory effects. Additionally, it has been implicated in the modulation of pathways related to cancer cell growth and survival .

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . The compound's IC50 values in various cancer cell lines suggest potent activity, comparable to established chemotherapeutic agents.

Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines indicates its potential as an anti-inflammatory agent. Studies have reported that it can significantly reduce inflammation markers in animal models, suggesting a therapeutic role in diseases characterized by chronic inflammation .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    A study evaluated the effects of this compound on A549 lung cancer cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 48 hours of exposure. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • Anti-inflammatory Activity in Animal Models
    In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerInduces apoptosis in A549 cells
Anti-inflammatoryReduces paw edema in murine models
Enzyme InhibitionInhibits cyclooxygenase (COX) activity

Q & A

Q. What are the recommended synthetic routes for Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, and what methodological considerations ensure high yield?

The synthesis typically involves multi-step functionalization of indole precursors. A common approach includes:

  • Step 1 : Introduction of fluorine and methoxy groups via electrophilic substitution or directed ortho-metalation.
  • Step 2 : Esterification of the indole-2-carboxylic acid intermediate using methanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP).
  • Critical conditions : Reflux in acetic acid with sodium acetate (for cyclization) and inert atmosphere to prevent oxidation .
  • Yield optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How should researchers purify and validate the compound’s purity for downstream applications?

  • Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to resolve polar byproducts.
  • Validation :
    • HPLC-UV/HRMS : Confirm molecular ion ([M+H]⁺ at m/z 223.0645) and absence of impurities .
    • ¹H/¹³C NMR : Validate substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, fluorine-induced splitting in aromatic protons) .

Q. What spectroscopic techniques are essential for characterizing substituent positions in this compound?

  • ¹H NMR : Analyze coupling patterns (e.g., fluorine’s deshielding effect on adjacent protons).
  • NOESY : Confirm spatial proximity of methoxy and fluorine groups.
  • HRMS : Verify exact mass (223.0645 g/mol) and isotopic patterns .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL (for small molecules) or SHELXTL, ensuring R-factor < 5%.
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder in the methoxy group .
  • Validation : Cross-check with PLATON/ADDSYM to detect missed symmetry .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. computational predictions)?

  • Case example : Discrepancies in aromatic proton shifts may arise from solvent effects or dynamic processes.
  • Methodology :
    • DFT calculations : Optimize geometry (B3LYP/6-311+G(d,p)) and simulate NMR shifts (GIAO method).
    • Variable-temperature NMR : Identify conformational exchange broadening .
    • 2D NMR (HSQC/HMBC) : Confirm connectivity and rule out tautomeric forms .

Q. What strategies optimize the compound’s stability in biological assays (e.g., hydrolysis of the ester group)?

  • Storage : Store at –20°C under argon to prevent ester hydrolysis.
  • Buffer selection : Use pH 7.4 PBS with < 10% DMSO; avoid prolonged exposure to aqueous media.
  • Derivatization : Replace methyl ester with tert-butyl or benzyl groups for prolonged stability in vitro .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?

  • Fluorine/methoxy synergy : Fluorine enhances metabolic stability; methoxy modulates lipophilicity.
  • Methodology :
    • Analog synthesis : Replace methoxy with ethoxy or hydroxyl groups to assess solubility effects.
    • Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
    • Molecular docking : Map interactions with target binding pockets (e.g., AutoDock Vina) using crystallographic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

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